1-(Mesitylsulfonyl)-4-phenylpiperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-15-13-16(2)19(17(3)14-15)24(22,23)21-11-9-20(10-12-21)18-7-5-4-6-8-18/h4-8,13-14H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAYZVVKMGUPOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
While specific applications of "1-(Mesitylsulfonyl)-4-phenylpiperazine" are not detailed in the provided search results, the results do offer some related information:
- Basic Information: "this compound" has the linear formula C19H24N2O2S, a molecular weight of 344.479, and the CAS No. 329938-59-2 .
- Related Compounds: The search results list several phenylpiperazine derivatives, which may provide context for understanding potential applications. These include:
- 2-Phenylpiperazine
- 1-(4-nitrobenzoyl)-4-phenylpiperazine
- 1-(ethylsulfonyl)-4-phenylpiperazine hydrobromide
- 1-ethyl-4-phenylpiperazine hydrobromide
- 1-(2-NITROBENZOYL)-4-PHENYLPIPERAZINE
- 1-(2-PHENOXYETHYL)-4-PHENYLPIPERAZINE
- 1-Phenylpiperazine
- 1-(4-METHOXYBENZOYL)-4-PHENYLPIPERAZINE
- 1-((4-FLUOROPHENYL)SULFONYL)-4-PHENYLPIPERAZINE
- 1-((4-METHYLPHENYL)SULFONYL)-4-PHENYLPIPERAZINE
- 1-Methyl-3-phenylpiperazine
- 1-[2-([1,1'-BIPHENYL]-4-YLOXY)ETHYL]-4-PHENYLPIPERAZINE
- 1-(3-(1,3-BENZODIOXOL-5-YL)ACRYLOYL)-4-PHENYLPIPERAZINE
- 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine
- Sulfonamides as Enzyme Inhibitors: One search result mentions the synthesis and enzyme inhibition potentials of a series of sulfonamides . "this compound" contains a sulfonamide group, suggesting it could potentially have enzyme inhibitory activity, though this is not explicitly stated in the context of this specific molecule .
- Mesitylsulfonyl Derivatives: 1-(Mesitylsulfonyl)piperidine-4-carbohydrazide is available as a biochemical for proteomics research .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The 4-nitrophenylsulfonyl group in NSPP enhances reactivity in neuroprotective pathways, whereas the mesitylsulfonyl group may improve metabolic stability due to steric shielding .
- Synthetic Methods : Microwave-assisted synthesis (e.g., 280°C for 10 minutes) is commonly used for nitrophenyl derivatives, while mesitylsulfonyl analogs may require milder sulfonylation conditions .
Neuroprotective Effects
- NSPP : Demonstrates efficacy in preserving neural stem/progenitor cells and suppressing microglial activation post-radiation, reducing interleukin-6 (IL-6) levels by 60% in murine models .
- KN-62: A bis-isoquinolinesulfonyl-piperazine derivative, inhibits calcium/calmodulin-dependent kinase II (CAMKII) with IC₅₀ = 0.9 µM in human P2X7 receptors but shows 20–500-fold lower potency in murine homologs .
Anticancer and Antimicrobial Activity
- 1-(2-Furoyl)-4-phenylpiperazine derivatives : Exhibit antitumor activity (IC₅₀ = 2–10 µM against glioblastoma) and moderate antifungal effects (MIC = 32 µg/mL against Candida albicans) .
- 4-Phenylpiperazine-morpholine hybrids : Show anticonvulsant activity in rodent models (ED₅₀ = 15 mg/kg) via GABAergic modulation .
Physicochemical and Pharmacokinetic Properties
| Property | 1-(Mesitylsulfonyl)-4-phenylpiperazine | 1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine | 1-(4-Trifluoromethylphenyl)piperazine |
|---|---|---|---|
| LogP (Predicted) | 3.8 | 2.9 | 3.1 |
| Solubility | Low (DMSO-soluble) | Moderate (aqueous buffer at pH 7.4) | High (ethanol-soluble) |
| BBB Permeability | Likely high | Moderate | High |
| Metabolic Stability | High (steric shielding) | Moderate (nitro group susceptibility) | Low (rapid hepatic clearance) |
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
